![molecular formula C16H21BrN2O5 B237346 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide CAS No. 125558-30-7](/img/structure/B237346.png)
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide, also known as BIBX1382, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule that has been extensively studied for its potential use as an anti-cancer agent.
Mécanisme D'action
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide is a potent and selective inhibitor of the EGFR. It binds to the ATP-binding site of the EGFR and prevents the autophosphorylation of the receptor, which is necessary for its activation. This leads to the inhibition of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, which are necessary for metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide in lab experiments is its potency and selectivity for the EGFR. This allows for specific targeting of the receptor and minimizes off-target effects. However, one limitation is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
For the research of 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide include the development of more efficient synthesis methods, investigation of its potential use in combination therapy, development of analogs with improved properties, and investigation of its potential use in other diseases.
Méthodes De Synthèse
The synthesis of 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide involves several steps. The first step is the synthesis of 2,6-dimethoxybenzamide, which is then reacted with 1-ethyl-2-hydroxy-5-oxopyrrolidine to form the intermediate compound. The final step involves the addition of bromine to the intermediate compound to form 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide. The synthesis of 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. 3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
Numéro CAS |
125558-30-7 |
---|---|
Nom du produit |
3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide |
Formule moléculaire |
C16H21BrN2O5 |
Poids moléculaire |
401.25 g/mol |
Nom IUPAC |
3-bromo-N-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H21BrN2O5/c1-4-19-12(20)7-8-16(19,22)9-18-15(21)13-11(23-2)6-5-10(17)14(13)24-3/h5-6,22H,4,7-9H2,1-3H3,(H,18,21) |
Clé InChI |
KNTUAXAXCJZADJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CCC1(CNC(=O)C2=C(C=CC(=C2OC)Br)OC)O |
SMILES canonique |
CCN1C(=O)CCC1(CNC(=O)C2=C(C=CC(=C2OC)Br)OC)O |
Synonymes |
5-((3-bromo-2,6-dimethoxybenzamide)methyl)-5-hydroxy-1-ethyl-2-pyrrolidone 5-BDBHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.